3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride

chiral intermediate ertapenem synthesis enantiomeric purity

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride (CAS 219909-83-8), also designated as Ertapenem Side Chain II, is the deprotected, chirally defined (2S,4S)-4-mercaptopyrrolidine-2-carboxamide bearing a 3-carboxybenzoic acid moiety, supplied as the hydrochloride salt (C₁₂H₁₅ClN₂O₃S; MW 302.78 g/mol). This compound serves as the penultimate intermediate in the convergent synthesis of ertapenem sodium (MK-0826), a Group 1 carbapenem antibiotic developed by Merck, wherein the free thiol group undergoes direct condensation with an enol phosphate-activated carbapenem nucleus.

Molecular Formula C12H15ClN2O3S
Molecular Weight 302.78 g/mol
CAS No. 219909-83-8
Cat. No. B1365172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride
CAS219909-83-8
Molecular FormulaC12H15ClN2O3S
Molecular Weight302.78 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl
InChIInChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m0./s1
InChIKeyDDRIIBZWSJDJQQ-IYPAPVHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride (CAS 219909-83-8): Procurement-Quality Overview for the Ertapenem Deprotected Side Chain Intermediate


3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride (CAS 219909-83-8), also designated as Ertapenem Side Chain II, is the deprotected, chirally defined (2S,4S)-4-mercaptopyrrolidine-2-carboxamide bearing a 3-carboxybenzoic acid moiety, supplied as the hydrochloride salt (C₁₂H₁₅ClN₂O₃S; MW 302.78 g/mol) [1]. This compound serves as the penultimate intermediate in the convergent synthesis of ertapenem sodium (MK-0826), a Group 1 carbapenem antibiotic developed by Merck, wherein the free thiol group undergoes direct condensation with an enol phosphate-activated carbapenem nucleus [2]. The well-characterized crystalline solid exhibits a melting point of 212 °C, an optical rotation of [R]₃₆₅ = +41° (c = 1.0, 20 mM H₃PO₄), and is routinely supplied at ≥98% HPLC purity [2].

Why Generic Substitution Fails for 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride (219909-83-8): Stereochemical, Synthetic, and Structural Non-Interchangeability


In-class carbapenem side chain intermediates cannot be generically interchanged without compromising regulatory compliance, synthetic efficiency, and ultimate drug stereochemistry. The (2S,4S) absolute configuration of the pyrrolidine ring in CAS 219909-83-8 derives from trans-4-hydroxy-L-proline and is irreversibly locked into the ertapenem scaffold; the (2R,4R) enantiomer (CAS 503607-49-6) would produce a diastereomeric API that fails pharmacopoeial identity specifications [1]. Furthermore, the deprotected form bearing both a free thiol and a free secondary amine enables direct one-step condensation with the carbapenem nucleus, whereas the PNZ-protected side chain (CAS 202467-69-4, MW 445.45) mandates an additional hydrogenolysis step that introduces palladium clearance burden and yield loss [1]. Alternative carbapenem side chains—such as the meropenem side chain (CAS 96034-64-9) incorporating a dimethylcarbamoyl rather than 3-carboxyphenylcarbamoyl group—confer different antibacterial spectra and cannot yield ertapenem [2].

Quantitative Differentiation Evidence for 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride (219909-83-8) vs. Closest Analogs


Stereochemical Identity: (2S,4S) Configuration Verified by Optical Rotation vs. (2R,4R) Enantiomer

The target compound, bearing the (2S,4S) configuration derived from L-proline, exhibits a specific optical rotation of [R]₃₆₅ = +41° (c = 1.0, 20 mM phosphoric acid) as reported in the definitive Merck process chemistry publication [1]. In contrast, the (2R,4R) enantiomer (CAS 503607-49-6, Ertapenem Side Chain Enantiomer 2 HCl) possesses the opposite sign of rotation and is supplied exclusively as a reference standard impurity at >95% purity for analytical method validation, not as a synthetic building block . Procurement of the incorrect enantiomer would introduce a diastereomeric impurity into the final ertapenem API that cannot be removed by achiral purification, directly violating ICH Q3A guidelines on stereoisomeric impurity control.

chiral intermediate ertapenem synthesis enantiomeric purity optical rotation stereochemical quality control

One-Pot Synthetic Efficiency: 70–75% Overall Yield vs. Multi-Step Protection/Deprotection Route

The Brands et al. (2002) one-pot process converts N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline directly to the target compound in 70–75% overall isolated yield through six consecutive reactions without intermediate isolation [1]. This benchmark is contrasted by earlier multi-step routes requiring sequential protection, activation, coupling, and deprotection operations. Patent CN105439934A explicitly states that the prior art method relying on preparation of raw material I′ (referencing Tetrahedron Lett. 1996, 37(17), 2912–2922) suffers from 'low yield' and uses 'more expensive' reagents, rendering the intermediate 'more expensive and difficult to obtain' [2]. The alternative route described in CN105439934A achieves 85–92% molar yield for the hydrogenation deprotection step alone (not overall yield), confirming the Brands one-pot process as the superior overall efficiency benchmark.

process chemistry one-pot synthesis ertapenem intermediate synthetic yield green chemistry

Atom Economy: Deprotected Side Chain (MW 302.78) vs. PNZ-Protected Side Chain (MW 445.45)

The deprotected ertapenem side chain hydrochloride (CAS 219909-83-8, MW 302.78 g/mol) is 32.0% lower in molecular weight than the PNZ-protected side chain (CAS 202467-69-4, Ertapenem Side Chain I, MW 445.45 g/mol) [1]. In the convergent ertapenem synthesis, the deprotected form reacts directly with the enol phosphate-activated carbapenem nucleus (Scheme 1 of Brands et al.) to afford the diallyl-protected ertapenem intermediate in a single condensation step [1]. Use of the PNZ-protected form (202467-69-4) would require: (i) an additional hydrogenolysis step to remove the p-nitrobenzyloxycarbonyl group; (ii) palladium catalyst and hydrogen infrastructure; (iii) additional purification to clear residual palladium below the ICH Q3D limit of 10 µg/g for oral/parenteral products. The 32% mass differential also means that 1.47 kg of the protected form is required to deliver the equivalent molar quantity provided by 1.00 kg of the deprotected form.

atom economy protecting group strategy ertapenem convergent synthesis molecular weight efficiency deprotection step reduction

Purity Benchmark: 99 Area% HPLC Purity with Full Characterization vs. Reference Standard Grade Enantiomer

The target compound, as characterized in the Merck process research publication, achieves 99 area% HPLC purity (Zorbax Eclipse XDB-C18; UV detection at 225 nm; perchloric acid/acetonitrile gradient), with elemental analysis results deviating ≤0.3% from theoretical values for all elements (C, H, Cl, N, S) [1]. Full ¹H and ¹³C NMR assignments, melting point (212 °C), and optical rotation are reported. Commercial vendors routinely supply this compound at ≥98% HPLC purity (some at 99%) with certificates of analysis including HPLC, NMR, and MS data . In comparison, the (2R,4R) enantiomer reference standard (CAS 503607-49-6) is typically supplied at >95% purity, reflecting its designated use as an analytical impurity marker rather than as a building block for API synthesis . This purity differential of ≥3 area% is meaningful for pharmaceutical intermediate procurement where cumulative impurity carryover must not exceed ICH Q3A thresholds in the final drug substance.

HPLC purity elemental analysis pharmaceutical intermediate specification quality control GMP starting material

Carbapenem Side Chain Structural Specificity: 3-Carboxyphenylcarbamoyl (Ertapenem) vs. Dimethylcarbamoyl (Meropenem) Moiety

The ertapenem deprotected side chain (CAS 219909-83-8) incorporates a 3-carboxyphenylcarbamoyl moiety attached to the pyrrolidine 2-position, which is the structural determinant of ertapenem's classification as a Group 1 carbapenem with a distinct antibacterial and pharmacokinetic profile characterized by high protein binding (92–95%), a prolonged elimination half-life (~4 hours), and once-daily dosing [1]. The meropenem side chain (CAS 96034-64-9), in contrast, bears a dimethylcarbamoyl substituent on the pyrrolidine nitrogen and a PNZ protecting group on the thiol (MW 353.39 g/mol), conferring the broader Gram-negative coverage (including Pseudomonas aeruginosa) characteristic of meropenem but requiring more frequent dosing . These side chains are not synthetically interchangeable: condensing the meropenem side chain onto the ertapenem nucleus would not yield ertapenem, and vice versa. The ertapenem side chain's unique 3-carboxyphenyl group is essential for the antibiotic's high-level stability against renal dehydropeptidase-I (DHP-I) [1].

carbapenem antibiotic side chain SAR ertapenem vs meropenem antibacterial spectrum pharmaceutical intermediate selection

Validated Application Scenarios for 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride (219909-83-8) Derived from Quantitative Evidence


GMP-Compliant Convergent Assembly of Ertapenem Sodium API via Direct Thiol–Enol Phosphate Condensation

The deprotected side chain (219909-83-8) is the direct coupling partner for the enol phosphate-activated 1β-methylcarbapenem nucleus in the final convergent step of ertapenem sodium synthesis. The one-pot process validated by Brands et al. delivers the side chain at 99 area% HPLC purity with full elemental analysis compliance, meeting the quality expectations for a GMP-designated starting material [1]. The free thiol group eliminates the need for a pre-coupling deprotection step, reducing the synthetic sequence by one operation and avoiding palladium catalyst carryover into the API [1]. This scenario applies to manufacturers holding or pursuing a DMF for ertapenem sodium who require a fully characterized, chirally defined intermediate with established regulatory provenance.

Chiral Purity Verification and Enantiomeric Impurity Control in Ertapenem API Release Testing

The specific optical rotation of [R]₃₆₅ = +41° (c = 1.0, 20 mM H₃PO₄) provides a simple, pharmacopoeia-amenable identity and chiral purity check for incoming side chain lots [1]. The (2R,4R) enantiomer (CAS 503607-49-6), available as a characterized reference standard at >95% purity, serves as the system suitability marker for chiral HPLC methods that resolve the two enantiomers [2]. Procurement specifications can include a chiral purity criterion (e.g., enantiomeric excess ≥99.0%) verified against the enantiomer standard, directly supporting ICH Q3A compliance for stereoisomeric impurity control in the final ertapenem drug substance.

Cost-Optimized Kilogram-to-Metric-Ton Procurement Based on Atom Economy Advantage Over Protected Side Chain

At manufacturing scale, the 32% mass efficiency advantage of the deprotected side chain (MW 302.78) over the PNZ-protected form (MW 445.45) translates to a 1.47× molar yield per kilogram purchased [1][2]. For a campaign requiring 100 kg of side chain on a molar basis, procurement of the deprotected form avoids the purchase, handling, and waste disposal of approximately 47 kg of protecting group mass. The elimination of the PNZ hydrogenolysis step further avoids palladium catalyst costs, hydrogen infrastructure requirements, and the analytical burden of residual palladium testing per ICH Q3D. This scenario is directly relevant to generic pharmaceutical manufacturers competing on cost of goods for ertapenem sodium.

Differentiation of Carbapenem Development Programs: Ertapenem-Specific Intermediate Selection

Research groups or CDMOs developing carbapenem antibiotics must select the side chain intermediate specific to their target API. The 3-carboxyphenylcarbamoyl moiety of CAS 219909-83-8 is the structural determinant of ertapenem's Group 1 carbapenem pharmacology—high protein binding (92–95%), prolonged half-life (~4 h), once-daily dosing, and lack of anti-pseudomonal activity [1]. This contrasts with the meropenem side chain (CAS 96034-64-9) that yields a Group 2 carbapenem with broad anti-pseudomonal coverage and q8h dosing [2]. Program managers who inadvertently procure the wrong side chain will produce a different antibiotic molecule, invalidating their regulatory filing strategy and bioequivalence data. This scenario underscores the non-negotiable specificity of side chain selection in early-stage and ANDA development.

Quote Request

Request a Quote for 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.